Bis(ethoxydimethylsilyl)methane

Catalog No.
S1545095
CAS No.
17887-25-1
M.F
C9H24O2Si2
M. Wt
220.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(ethoxydimethylsilyl)methane

CAS Number

17887-25-1

Product Name

Bis(ethoxydimethylsilyl)methane

IUPAC Name

ethoxy-[[ethoxy(dimethyl)silyl]methyl]-dimethylsilane

Molecular Formula

C9H24O2Si2

Molecular Weight

220.46 g/mol

InChI

InChI=1S/C9H24O2Si2/c1-7-10-12(3,4)9-13(5,6)11-8-2/h7-9H2,1-6H3

InChI Key

JHPRUQCZUHFSAZ-UHFFFAOYSA-N

SMILES

CCO[Si](C)(C)C[Si](C)(C)OCC

Synonyms

BIS(ETHOXYDIMETHYLSILYL)METHANE

Canonical SMILES

CCO[Si](C)(C)C[Si](C)(C)OCC

Precursor for Organic-inorganic Hybrid Materials:

Due to its bifunctional nature with organic ethoxy groups and inorganic silicon atoms, Bis(ethoxydimethylsilyl)methane can act as a precursor for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic polymers with the stability and functionality of inorganic materials. Research suggests its use in creating silica-based hybrids with tailored properties for applications in areas like catalysis, optics, and drug delivery [].

Silicone Synthesis:

Bis(ethoxydimethylsilyl)methane can be a useful starting material for the synthesis of various silicone polymers. The ethoxy groups can undergo hydrolysis and condensation reactions to form Si-O-Si linkages, the backbone of silicone polymers. Studies have explored its potential for generating new silicone materials with specific functionalities for applications such as sealants, coatings, and elastomers [].

Modifying Surfaces for Controlled Reactions:

The presence of both organic and inorganic moieties in Bis(ethoxydimethylsilyl)methane allows for the modification of surfaces to control chemical reactions. Researchers have investigated its application in creating self-assembled monolayers on various substrates. These monolayers can influence surface properties like wettability and reactivity, enabling the control of processes like adhesion, catalysis, and biocompatibility [].

Organometallic Chemistry Research:

Bis(ethoxydimethylsilyl)methane can serve as a ligand in organometallic chemistry research. The silicon atoms can coordinate with metal centers, influencing their reactivity and catalytic properties. Studies are ongoing to explore its potential in developing new catalysts for organic transformations [].

Bis(ethoxydimethylsilyl)methane is a chemical compound with the molecular formula C9H24O2Si2C_9H_{24}O_2Si_2. It consists of two ethoxydimethylsilyl groups attached to a central methane carbon atom. This compound is classified as an organosilicon compound, which are known for their diverse applications in materials science, pharmaceuticals, and surface chemistry due to their unique properties such as thermal stability and hydrophobicity.

Typical of silanes and organosilicon compounds. These include:

  • Hydrolysis: Upon exposure to moisture, bis(ethoxydimethylsilyl)methane can hydrolyze to form silanol compounds and ethanol.
  • Condensation Reactions: It can undergo condensation reactions with other silanol groups or alcohols to form siloxane linkages, which are crucial in the synthesis of silicone polymers.
  • Rearrangement Reactions: Similar to other silyl compounds, it may undergo rearrangement under certain conditions, such as in the presence of strong bases or acids, leading to different silane derivatives .

Several methods exist for synthesizing bis(ethoxydimethylsilyl)methane:

  • Reaction of Ethanol with Silanamine: Ethanol reacts with silanamine derivatives under controlled conditions to yield bis(ethoxydimethylsilyl)methane.
  • Hydrosilylation: The addition of ethylene or other alkenes to a suitable silane precursor can produce this compound through hydrosilylation reactions.
  • Condensation Reactions: Combining dimethylsilanol with ethylating agents can lead to the formation of bis(ethoxydimethylsilyl)methane .

Bis(ethoxydimethylsilyl)methane finds applications across various fields:

  • Coating Materials: Used as a precursor in the formulation of silicone-based coatings that provide water repellency and durability.
  • Adhesives and Sealants: Its properties make it suitable for use in adhesives that require flexibility and resistance to environmental degradation.
  • Surface Modifiers: Employed to modify surfaces in order to enhance hydrophobicity or improve adhesion properties in composite materials .

Interaction studies involving bis(ethoxydimethylsilyl)methane primarily focus on its behavior in polymer matrices and its interactions with biological systems. Research indicates that organosilicon compounds can influence the mechanical properties of polymers when incorporated into their structure. Additionally, studies on its hydrolytic stability and interaction with biological molecules could provide insights into its potential uses in biomedical applications .

Similar Compounds

Several compounds share structural similarities with bis(ethoxydimethylsilyl)methane. Here are some notable examples:

Compound NameFormulaUnique Features
Bis(trimethoxysilyl)methaneC9H24O6Si2C_9H_{24}O_6Si_2Contains methoxy groups instead of ethoxy groups
Bis(triethoxysilyl)methaneC12H30O6Si2C_{12}H_{30}O_6Si_2Three ethoxy groups per silicon atom
Bis(methyldimethoxysilyl)methaneC11H28O4Si2C_{11}H_{28}O_4Si_2Contains methyl groups along with dimethoxy groups
Bis(methyldiethoxysilyl)methaneC13H32O4Si2C_{13}H_{32}O_4Si_2Combines both methyl and ethoxy functionalities

These compounds differ primarily in their substituents (methoxy vs. ethoxy) and the number of silicon atoms present, which influences their reactivity, solubility, and application potential. Bis(ethoxydimethylsilyl)methane is unique due to its specific combination of ethoxy groups and dimethyl substitution, which imparts distinct properties suited for specialized applications in coatings and sealants .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Dates

Last modified: 08-15-2023

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